molecular formula C12H23NO4 B3341890 Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate CAS No. 109386-70-1

Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate

Cat. No.: B3341890
CAS No.: 109386-70-1
M. Wt: 245.32 g/mol
InChI Key: SNBBJBGQWHTTSI-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . . This compound is used in various scientific research applications and has unique chemical properties that make it valuable in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate involves the reaction of butanoic acid with ethyl 3-ethoxy-3-oxopropylamine under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or a receptor agonist/antagonist, depending on the context of its use . The exact pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate include:

Uniqueness

What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective .

Properties

IUPAC Name

ethyl 4-[(3-ethoxy-3-oxopropyl)-methylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-4-16-11(14)7-6-9-13(3)10-8-12(15)17-5-2/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBBJBGQWHTTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(C)CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218046
Record name Ethyl 4-[(3-ethoxy-3-oxopropyl)methylamino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109386-70-1
Record name Ethyl 4-[(3-ethoxy-3-oxopropyl)methylamino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109386-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(3-ethoxy-3-oxopropyl)methylamino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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